molecular formula C27H22BrNO3 B13816078 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate CAS No. 355429-15-1

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B13816078
CAS No.: 355429-15-1
M. Wt: 488.4 g/mol
InChI Key: HQJSNNDZLPATPS-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate (molecular formula: C₂₇H₂₂BrNO₃) is a quinoline-based ester derivative characterized by a 6-bromo-substituted quinoline core. The quinoline ring is further substituted at the 2-position with a 4-methylphenyl group and at the 4-position with a carboxylate ester moiety. The ester side chain consists of a 2-(4-ethylphenyl)-2-oxoethyl group, introducing both hydrophobic (ethyl, methyl) and electron-withdrawing (oxo) functionalities .

This compound is structurally related to pharmacologically active quinoline derivatives, which are known for applications in medicinal chemistry, including antimicrobial, anticancer, and 5HT3 antagonistic activities .

Properties

CAS No.

355429-15-1

Molecular Formula

C27H22BrNO3

Molecular Weight

488.4 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C27H22BrNO3/c1-3-18-6-10-20(11-7-18)26(30)16-32-27(31)23-15-25(19-8-4-17(2)5-9-19)29-24-13-12-21(28)14-22(23)24/h4-15H,3,16H2,1-2H3

InChI Key

HQJSNNDZLPATPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)C

Origin of Product

United States

Biological Activity

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound belonging to the quinoline family, characterized by its unique structural features, including a quinoline core and various substituents such as ethyl and bromo groups. This compound has garnered attention for its potential biological activities, which are essential for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is C_{26}H_{24}BrN_{O}_{3}, with a molecular weight of approximately 431.18 g/mol. The compound's structural diversity contributes to its potential reactivity and biological interactions.

PropertyValue
Molecular FormulaC26H24BrNO3
Molecular Weight431.18 g/mol
CAS Number355429-14-0

Biological Activity Overview

Quinoline derivatives, including this compound, are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific biological activities of 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate have been investigated in various studies.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate have shown effectiveness against both Gram-positive and Gram-negative bacteria.

A comparative study showed that similar quinoline compounds had Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Escherichia coli . The presence of the bromo and ethoxy groups in the structure may enhance the antimicrobial efficacy.

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that the structural modifications in compounds like 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate could lead to promising anticancer agents .

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of various quinoline derivatives, including those with similar structures to our compound. The results indicated that these compounds effectively inhibited bacterial growth, with some exhibiting MIC values as low as 0.0048 mg/mL against E. coli .
  • Anticancer Evaluation : Another research focused on the cytotoxic effects of quinoline derivatives on human cancer cell lines. The findings suggested that modifications in the substituents could significantly influence the anticancer activity, making compounds like 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate valuable candidates for further development .

The mechanism by which quinoline derivatives exert their biological effects often involves interaction with cellular macromolecules such as DNA and enzymes. For example, studies have shown that these compounds can intercalate with DNA or inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Quinoline 2-/4-Position) Notable Properties References
Target Compound C₂₇H₂₂BrNO₃ 2-(4-MePh), 4-(2-(4-EtPh)-2-oxoethyl) Predicted CCS (Ų): [M+H]+ 204.1; No reported bioactivity
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-MePh)quinoline-4-carboxylate C₂₅H₁₇BrClNO₃ 2-(4-MePh), 4-(2-(4-ClPh)-2-oxoethyl) Monoistopic mass: 493.008; Higher polarity due to Cl substituent
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-BrPh)quinoline-4-carboxylate C₂₆H₁₉Br₂NO₃ 2-(4-BrPh), 4-(2-(4-BrPh)-2-oxoethyl) Higher molecular weight (551.98 g/mol); Enhanced halogen bonding potential
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-ClPh)quinoline-4-carboxylate C₂₅H₁₅BrCl₂NO₃ 2-(4-ClPh), 4-(2-(2,4-Cl₂Ph)-2-oxoethyl) Increased electronegativity; Potential for enhanced receptor binding
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate C₁₈H₁₅NO₃ 2-Ph, 4-(OMe) Simpler structure; Reported as a P-glycoprotein inhibitor
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate C₂₀H₁₆BrNO₂ 2-(styryl), 4-(OEt) Crystalline structure with intermolecular H-bonds; Anti-emetic activity reported

Key Observations :

Substituent Bulkiness :

  • The target compound’s 4-ethylphenyl and 4-methylphenyl groups contribute to greater hydrophobicity compared to chloro- or bromo-substituted analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .
  • Halogenated derivatives (e.g., 4-bromo, 4-chloro) exhibit higher molecular polarizability, favoring interactions with biological targets (e.g., enzymes, receptors) via halogen bonding .

Methoxy or styryl substituents () alter electron density on the quinoline ring, modulating π-π stacking and charge-transfer interactions .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs, such as reacting 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid with 2-(4-ethylphenyl)-2-oxoethyl chloride. Similar protocols are described for ethyl and methyl esters in and . Brominated derivatives () often require bromination steps or Suzuki-Miyaura coupling, increasing synthetic complexity .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s predicted CCS for [M+H]+ is 204.1 Ų, lower than brominated analogs (e.g., 192.4 Ų for [M+H]+ in ), suggesting a more compact conformation due to ethyl/methyl substituents .
  • Melting Points : While the target compound’s melting point is unreported, analogs with nitro or chloro groups (e.g., 223–225°C for 4k in ) typically have higher melting points due to stronger intermolecular forces .

Preparation Methods

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Formation of Quinoline-4-carboxylic acid core Cyclization of substituted anilines with β-ketoesters via Pfitzinger reaction or related methods in refluxing ethanol under basic conditions Produces 2-(4-bromophenyl)quinoline-4-carboxylic acid intermediate; key for further functionalization
2 Selective Bromination at 6-position Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C Controlled temperature prevents over-bromination; ensures regioselectivity at C6
3 Esterification of Carboxylate Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalysts in anhydrous dichloromethane Coupling with 2-(4-ethylphenyl)-2-oxoethyl alcohol to form the ester linkage; mild conditions preserve sensitive groups

Detailed Synthetic Procedures

Step 1: Quinoline-4-carboxylic acid synthesis

  • The quinoline core is typically synthesized by reacting isatin with 4-bromoacetophenone in refluxing ethanol with a base catalyst, following the Pfitzinger reaction protocol. This yields 2-(4-bromophenyl)quinoline-4-carboxylic acid.
  • The acid is purified by recrystallization and confirmed by elemental analysis and spectral data (IR, ^1H NMR, ^13C NMR, MS).

Step 2: Bromination

  • The acid derivative undergoes bromination at the 6-position using N-bromosuccinimide (NBS) in DMF.
  • The reaction is conducted at low temperature (0–5°C) to achieve regioselectivity and minimize side reactions.
  • Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Esterification

  • The carboxylic acid is esterified with 2-(4-ethylphenyl)-2-oxoethyl alcohol via Steglich esterification.
  • DCC acts as the coupling agent, while DMAP serves as the catalyst in anhydrous dichloromethane.
  • The reaction mixture is stirred at room temperature overnight.
  • The product is isolated by filtration to remove dicyclohexylurea and purified by column chromatography if necessary.

Analytical Techniques for Structural Confirmation and Purity Assessment

Technique Purpose Key Observations
[^1H and ^13C Nuclear Magnetic Resonance (NMR)](pplx://action/followup) Confirm substitution pattern and molecular structure Signals corresponding to quinoline protons, ethyl and methylphenyl groups, and ester moiety; bromine substitution inferred from chemical shifts
Mass Spectrometry (MS) Verify molecular weight and isotopic pattern Molecular ion peak at m/z 488.08558 ([M+H]^+); characteristic isotopic pattern of bromine
High-Performance Liquid Chromatography (HPLC) Assess purity UV detection at 254 nm; purity typically >95% after purification
Infrared Spectroscopy (IR) Identify functional groups Ester carbonyl stretch (~1735 cm^-1), quinoline ring vibrations, and absence of free acid OH after esterification

Optimization and Reaction Condition Considerations

  • Temperature Control: Critical during bromination to avoid polybromination or decomposition.
  • Solvent Choice: DMF is preferred for bromination due to its polarity and ability to dissolve reagents; dichloromethane is optimal for esterification due to its inertness and ease of removal.
  • Catalyst Loading: DMAP concentration is optimized to balance reaction rate and minimize side reactions.
  • Reaction Monitoring: TLC and HPLC are employed to track conversion and detect impurities.
  • Purification: Column chromatography on silica gel is commonly used post-esterification to achieve high purity.

Summary Table of Preparation Methods

Stage Reaction Type Reagents Conditions Yield & Notes
Quinoline Core Synthesis Cyclization (Pfitzinger) Isatin, 4-bromoacetophenone, base Reflux ethanol, basic medium Moderate to high yield; key intermediate
Bromination Electrophilic aromatic substitution N-bromosuccinimide (NBS), DMF 0–5°C, controlled time High regioselectivity; avoid over-bromination
Esterification Steglich esterification DCC, DMAP, 2-(4-ethylphenyl)-2-oxoethyl alcohol, DCM Room temperature, overnight High yield; mild conditions preserve functional groups

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically required, involving:
  • Step 1 : Preparation of the quinoline-4-carboxylic acid core via cyclization of substituted anilines with β-ketoesters.
  • Step 2 : Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in DMF .
  • Step 3 : Esterification of the carboxylate group with 2-(4-ethylphenyl)-2-oxoethyl alcohol via Steglich esterification (DCC/DMAP catalysis) in anhydrous dichloromethane .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., toluene for Suzuki couplings) and temperature to suppress side reactions like hydrolysis of the ester group .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substitution patterns (e.g., bromine at C6, ethyl/methylphenyl groups).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 488.08558) and isotopic patterns for bromine .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

Q. What are the key structural features influencing its physicochemical properties?

  • Methodological Answer :
  • Polarity : The bromine atom and ester group increase hydrophilicity, while aryl groups enhance lipophilicity. Calculate logP using software like MarvinSuite.
  • Solubility : Test in DMSO (high solubility) and aqueous buffers (pH 7.4) for biological assays.
  • Stability : Conduct accelerated degradation studies under light/heat (40–60°C) to identify labile groups (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement, focusing on torsional angles of the ethylphenyl and methylphenyl groups to confirm planarity/distortion .
  • Mercury CSD Analysis : Compare packing motifs (e.g., π-π stacking between quinoline cores) with similar compounds to identify polymorphism risks .
  • Example : A related ethylquinoline carboxylate showed C–H···O interactions stabilizing the crystal lattice .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).
  • SAR Analysis : Compare with analogs (e.g., 6-chloro or 6-fluoro derivatives) to isolate bromine’s role in activity.
  • Target Validation : Perform kinase profiling or SPR binding assays to confirm hypothesized targets (e.g., Topoisomerase II inhibition) .

Q. How can in silico modeling predict metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to identify metabolic hotspots (e.g., ester hydrolysis by carboxylesterases).
  • Docking Studies : Model interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina.
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity risks based on structural alerts (e.g., quinoline core) .

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